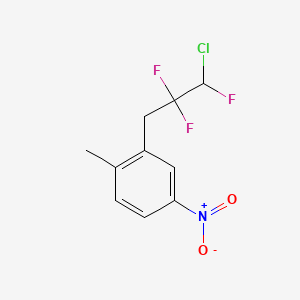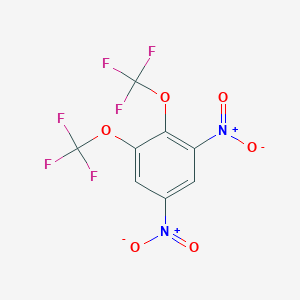
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene: is an aromatic compound characterized by the presence of two trifluoromethoxy groups and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene typically involves the introduction of trifluoromethoxy groups and nitro groups onto a benzene ring. One common method is the nitration of 1,2-bis(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive and potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the nitro groups.
Reduction: Amino derivatives where nitro groups are converted to amino groups.
Oxidation: Oxidized derivatives, although these are less common.
Scientific Research Applications
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique electronic properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is largely dependent on its chemical structure. The presence of electron-withdrawing trifluoromethoxy and nitro groups influences its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors, altering their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
1,2-Bis(trifluoromethoxy)benzene: Lacks the nitro groups, making it less reactive in certain chemical reactions.
3,5-Dinitrobenzotrifluoride: Contains nitro groups but only one trifluoromethoxy group, resulting in different electronic properties.
1,2,4,5-Tetrakis(trifluoromethoxy)benzene: Contains more trifluoromethoxy groups, leading to increased electron-withdrawing effects.
Uniqueness: 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is unique due to the combination of both trifluoromethoxy and nitro groups on the benzene ring. This combination imparts distinct electronic properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,5-dinitro-2,3-bis(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6N2O6/c9-7(10,11)21-5-2-3(15(17)18)1-4(16(19)20)6(5)22-8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXDXAJDGPNLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
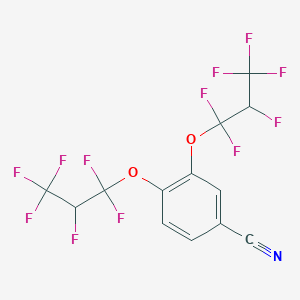
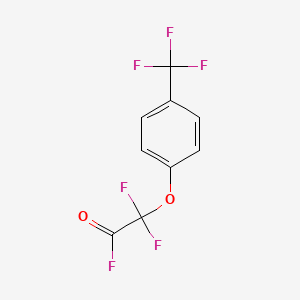
![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)
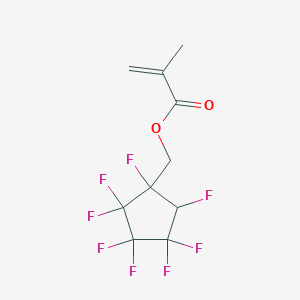

![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide](/img/structure/B6312941.png)
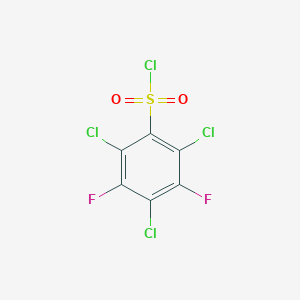
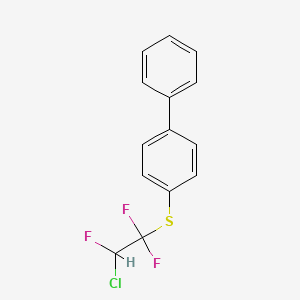
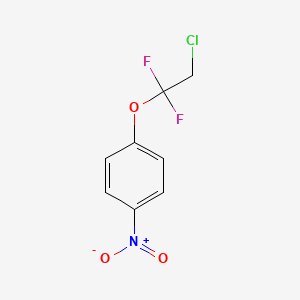
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)
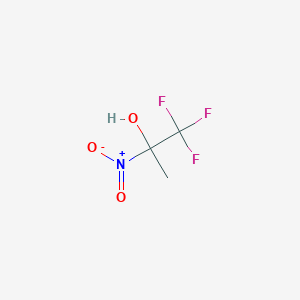
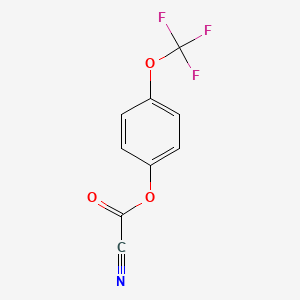
![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)
